3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
3-[1-(2,1,3-Benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyridine group
Preparation Methods
The synthesis of 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiadiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring.
Attachment to Piperidine: The benzothiadiazole moiety is then attached to a piperidine ring through a nucleophilic substitution reaction.
Formation of the Propanamide Linker: The piperidine derivative is then reacted with 3-bromopropionyl chloride to form the propanamide linker.
Attachment of the Pyridine Group: Finally, the pyridine group is introduced through a nucleophilic substitution reaction with pyridine-3-methanol.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[1-(2,1,3-Benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Materials Science: The benzothiadiazole moiety can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzothiadiazole moiety can interact with electron-rich regions in proteins, while the piperidine and pyridine groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other benzothiadiazole derivatives and piperidine-containing compounds. Compared to these, 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide is unique due to the combination of its three distinct moieties, which can provide a unique set of properties and potential applications. Similar compounds include:
2,1,3-Benzothiadiazole derivatives: Known for their applications in organic electronics.
Piperidine derivatives: Commonly used in pharmaceuticals for their biological activity.
Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.
This compound’s unique combination of these moieties makes it a versatile candidate for various scientific applications.
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c27-21(23-14-18-2-1-9-22-13-18)6-4-16-7-10-26(11-8-16)15-17-3-5-19-20(12-17)25-28-24-19/h1-3,5,9,12-13,16H,4,6-8,10-11,14-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSFFJQNIHHYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)CC3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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